molecular formula C18H21N3O3 B6541742 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058373-27-5

6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No. B6541742
CAS RN: 1058373-27-5
M. Wt: 327.4 g/mol
InChI Key: YFROSICYPKBNMC-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (6-MP-3-OEP) is a small organic molecule that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as pyrimidines, which are nitrogenous aromatic compounds found in many natural products. 6-MP-3-OEP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 6-MP-3-OEP has been used as an intermediate in the synthesis of several pharmaceuticals.

Scientific Research Applications

6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied for its potential therapeutic applications, as it has been found to have a wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been used as an intermediate in the synthesis of several pharmaceuticals. In addition, 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been used in the development of new drugs, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This inhibition is believed to be due to the ability of the compound to bind to the active site of the enzyme, thus preventing it from catalyzing its reaction. In addition, 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been found to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been found to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-angiogenic effects, which means that it can inhibit the growth of new blood vessels and thus reduce the growth of tumors. Finally, 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been found to have anti-oxidant properties, which means that it can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one for laboratory experiments are that it is a relatively simple molecule to synthesize, it is readily available, and it has a wide range of biological activities. In addition, 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can be used in a variety of assay systems, such as cell culture and animal models. However, there are some limitations to using 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one for laboratory experiments. For example, it can be difficult to obtain consistent results due to the variability of the compound’s biological activity. In addition, 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is not approved for use in humans, so its effects on humans cannot be studied.

Future Directions

The future directions of 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one research include further characterization of its mechanism of action, development of new therapeutic applications, and exploration of its potential as an intermediate in the synthesis of other pharmaceuticals. In addition, further research is needed to better understand the effects of 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one on humans, as well as to explore its potential as an anti-cancer agent. Finally, further research is needed to explore the potential of 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as an anti-inflammatory agent, as well as its potential use in the treatment of other diseases.

Synthesis Methods

6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction between 4-methoxyphenylboronic acid and 2-oxo-2-(piperidin-1-yl)ethyl acetate. This reaction is performed in the presence of a base, such as sodium carbonate, and yields 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one in good yields. Other methods of synthesis, such as the use of a palladium-catalyzed reaction between 4-methoxyphenylboronic acid and 2-oxo-2-(piperidin-1-yl)ethyl chloride, have also been developed.

properties

IUPAC Name

6-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-15-7-5-14(6-8-15)16-11-17(22)21(13-19-16)12-18(23)20-9-3-2-4-10-20/h5-8,11,13H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFROSICYPKBNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

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